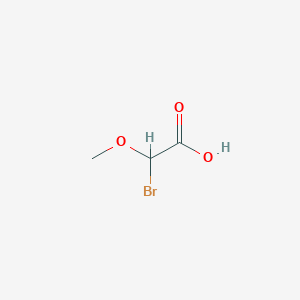

2-Bromo-2-methoxyacetic acid

CAS No.:

Cat. No.: VC2534022

Molecular Formula: C3H5BrO3

Molecular Weight: 168.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H5BrO3 |

|---|---|

| Molecular Weight | 168.97 g/mol |

| IUPAC Name | 2-bromo-2-methoxyacetic acid |

| Standard InChI | InChI=1S/C3H5BrO3/c1-7-2(4)3(5)6/h2H,1H3,(H,5,6) |

| Standard InChI Key | UVGFOBXCUPIVMJ-UHFFFAOYSA-N |

| Canonical SMILES | COC(C(=O)O)Br |

Introduction

Basic Information and Structural Characteristics

2-Bromo-2-methoxyacetic acid (C3H5BrO3) is a halogenated derivative of acetic acid with a molecular weight of 168.97 g/mol . The compound contains three key functional groups: a carboxylic acid moiety, a methoxy group, and a bromine atom, with the latter two attached to the alpha carbon of the acetic acid framework. This structural arrangement creates a chiral center at the alpha carbon, allowing for distinct stereoisomers including the (2R)-2-bromo-2-methoxyacetic acid configuration .

The compound's structural characteristics can be summarized in the following table:

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C3H5BrO3 |

| Molecular Weight | 168.97 g/mol |

| Functional Groups | Carboxylic acid, methoxy, bromo |

| Stereocenter | Yes (C2 position) |

| Rotatable Bond Count | 2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 46.5 Ų |

The presence of both the electronegative bromine atom and the electron-donating methoxy group at the alpha carbon creates a unique electronic environment that significantly influences its chemical behavior.

Physical and Chemical Properties

2-Bromo-2-methoxyacetic acid exhibits specific physicochemical properties that are relevant to its handling, storage, and applications in chemical synthesis. The compound is relatively stable under standard laboratory conditions but may undergo decomposition when exposed to extreme heat or reactive environments.

Table of physicochemical properties:

| Property | Value |

|---|---|

| Physical State | Not explicitly stated in sources |

| XLogP3-AA | 0.6 |

| Stability | Relatively stable under standard conditions |

| Decomposition | Possible under extreme heat or reactive environments |

| Complexity | 72.6 (PubChem computed value) |

The compound's moderate lipophilicity (XLogP3-AA of 0.6) suggests a balance between hydrophilic and lipophilic properties, which can be advantageous for various chemical transformations in different solvent systems .

Synthesis Methods

The primary method for synthesizing 2-bromo-2-methoxyacetic acid involves bromination of methoxyacetic acid. This process requires careful control of reaction conditions to achieve optimal yields and purity.

Bromination of Methoxyacetic Acid

The synthesis typically involves treating methoxyacetic acid with brominating agents under controlled conditions. By comparing with the synthesis of the similar compound 2-bromo-2-phenylacetic acid, we can infer that reagents such as N-bromosuccinimide (NBS) in the presence of initiators like 2,2'-azobis(isobutyronitrile) (AIBN) might be employed .

The general reaction can be represented as:

Methoxyacetic acid + Brominating agent → 2-Bromo-2-methoxyacetic acid

For optimal results, reaction parameters such as temperature, time, and solvent choice need careful monitoring and control. Catalysts may be employed to enhance reaction efficiency, similar to the use of sulfuric acid in esterification processes of related compounds.

Chemical Reactivity and Mechanism

The chemical reactivity of 2-bromo-2-methoxyacetic acid is predominantly influenced by its electrophilic nature, which stems from the presence of the bromine atom at the alpha position.

Nucleophilic Substitution Reactions

The bromine atom makes the compound susceptible to nucleophilic attacks, facilitating various substitution reactions that are valuable in organic synthesis. The methoxy group also plays a significant role in influencing these reaction pathways by modifying the electronic environment of the alpha carbon.

Hydrolysis and Reduction

2-Bromo-2-methoxyacetic acid can undergo hydrolysis reactions, typically employing sodium hydroxide as a reagent. Reduction reactions may be carried out using lithium aluminum hydride. The choice of solvent and specific reaction conditions significantly affects the outcomes of these transformations.

Applications in Organic Chemistry

The unique structural features and reactivity profile of 2-bromo-2-methoxyacetic acid make it valuable in various organic chemistry applications.

Synthetic Intermediate

The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its ability to undergo diverse transformations, particularly substitution reactions, makes it a versatile building block in synthetic pathways.

Stereochemistry Studies

The presence of a stereocenter provides opportunities for studies in asymmetric synthesis and stereochemical investigations . The compound can exist as distinct stereoisomers, including the specifically characterized (2R)-2-bromo-2-methoxyacetic acid .

Related Compounds and Derivatives

Several compounds structurally related to 2-bromo-2-methoxyacetic acid have been characterized and studied, offering insights into the broader chemical family.

Methyl 2-bromo-2-methoxyacetate

Methyl 2-bromo-2-methoxyacetate (C4H7BrO3, CAS: 5193-96-4) is the methyl ester derivative with a molecular weight of 183.00 g/mol . This compound shares the core structural features of 2-bromo-2-methoxyacetic acid but differs in having a methyl ester group instead of the free carboxylic acid .

2-Methoxyacetic Acid

2-Methoxyacetic acid (C3H6O3, CAS: 625-45-6), the non-brominated analog, is closely related to 2-bromo-2-methoxyacetic acid . This compound has been more extensively studied, particularly regarding its toxicological properties, with research indicating potential reproductive toxicity .

Comparative properties of related compounds:

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 2-Bromo-2-methoxyacetic acid | C3H5BrO3 | 168.97 g/mol | Not explicitly stated |

| Methyl 2-bromo-2-methoxyacetate | C4H7BrO3 | 183.00 g/mol | 5193-96-4 |

| 2-Methoxyacetic acid | C3H6O3 | 90.08 g/mol | 625-45-6 |

Current Research and Future Perspectives

Current research on 2-bromo-2-methoxyacetic acid continues to explore its utility in organic synthesis and its potential applications in developing novel chemical entities. The compound's unique reactivity profile makes it suitable for diverse synthetic pathways in organic chemistry.

Synthetic Methodologies

Ongoing research focuses on optimizing the synthesis of 2-bromo-2-methoxyacetic acid and exploring alternative synthetic routes that might offer improved yields, reduced environmental impact, or enhanced stereoselectivity .

Applications in Complex Molecule Synthesis

The compound's ability to participate in various transformations positions it as a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceutical development, materials science, and other fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume